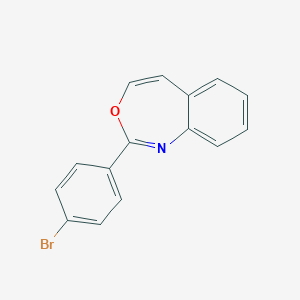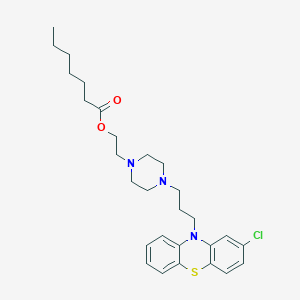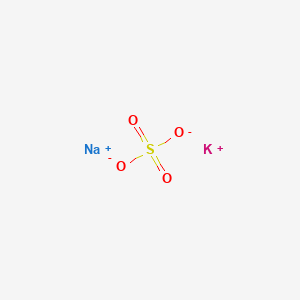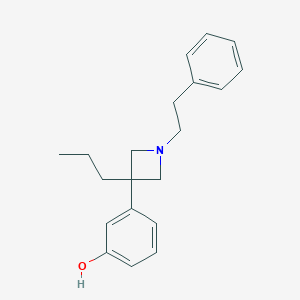
2-(4-Bromophenyl)-3,1-benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-3,1-benzoxazepine, also known as BRL-15572, is a chemical compound that belongs to the benzoxazepine class of compounds. It has been identified as a potent and selective antagonist for the orexin-1 receptor, which is involved in the regulation of sleep and wakefulness. BRL-15572 has been the subject of extensive research due to its potential therapeutic applications in the treatment of sleep disorders and other neurological conditions.
Mecanismo De Acción
2-(4-Bromophenyl)-3,1-benzoxazepine acts as a selective antagonist for the orexin-1 receptor, which is involved in the regulation of sleep and wakefulness. By blocking the activity of this receptor, 2-(4-Bromophenyl)-3,1-benzoxazepine reduces wakefulness and promotes sleep. The exact mechanism of action of 2-(4-Bromophenyl)-3,1-benzoxazepine is still under investigation, but it is believed to involve the modulation of neurotransmitter release in the brain.
Efectos Bioquímicos Y Fisiológicos
2-(4-Bromophenyl)-3,1-benzoxazepine has been shown to have a number of biochemical and physiological effects, including the reduction of wakefulness and the promotion of sleep. It has also been shown to have anxiolytic and antidepressant effects in animal models, and may have potential therapeutic applications in the treatment of these conditions. 2-(4-Bromophenyl)-3,1-benzoxazepine has also been shown to have minimal side effects and a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Bromophenyl)-3,1-benzoxazepine has several advantages for use in lab experiments, including its potency and selectivity for the orexin-1 receptor, its favorable safety profile, and its well-established synthesis method. However, its limitations include its relatively short half-life and the need for further optimization of its pharmacokinetic properties for use in clinical settings.
Direcciones Futuras
There are several future directions for research on 2-(4-Bromophenyl)-3,1-benzoxazepine, including the optimization of its pharmacokinetic properties for use in clinical settings, the investigation of its potential therapeutic applications in the treatment of sleep disorders and other neurological conditions, and the exploration of its effects on other neurotransmitter systems in the brain. Further research is also needed to fully understand the mechanism of action of 2-(4-Bromophenyl)-3,1-benzoxazepine and its potential side effects.
Métodos De Síntesis
The synthesis of 2-(4-Bromophenyl)-3,1-benzoxazepine involves several steps, starting with the reaction of 4-bromobenzylamine with 2-hydroxybenzaldehyde to form 2-(4-bromophenyl)benzoxazole. This intermediate is then reacted with 2-bromoacetic acid to form the final product, 2-(4-Bromophenyl)-3,1-benzoxazepine. The synthesis of 2-(4-Bromophenyl)-3,1-benzoxazepine has been optimized to improve yield and purity, and several variations of the method have been reported in the literature.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)-3,1-benzoxazepine has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, such as insomnia and narcolepsy. It has been shown to improve sleep quality and reduce wakefulness in animal models, and has also been tested in clinical trials for its efficacy in treating insomnia. 2-(4-Bromophenyl)-3,1-benzoxazepine has also been investigated for its potential use in the treatment of other neurological conditions, such as anxiety and depression.
Propiedades
Número CAS |
19062-91-0 |
|---|---|
Nombre del producto |
2-(4-Bromophenyl)-3,1-benzoxazepine |
Fórmula molecular |
C15H10BrNO |
Peso molecular |
300.15 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-3,1-benzoxazepine |
InChI |
InChI=1S/C15H10BrNO/c16-13-7-5-12(6-8-13)15-17-14-4-2-1-3-11(14)9-10-18-15/h1-10H |
Clave InChI |
XDQYDLMZRODXFR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=COC(=N2)C3=CC=C(C=C3)Br |
SMILES canónico |
C1=CC=C2C(=C1)C=COC(=N2)C3=CC=C(C=C3)Br |
Sinónimos |
2-(p-Bromophenyl)-3,1-benzoxazepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B96141.png)


![2-[(3-Chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid](/img/structure/B96146.png)








